![molecular formula C7H7BN2O2 B2560727 吡唑并[1,5-A]吡啶-5-基硼酸 CAS No. 2096342-39-9](/img/structure/B2560727.png)

吡唑并[1,5-A]吡啶-5-基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

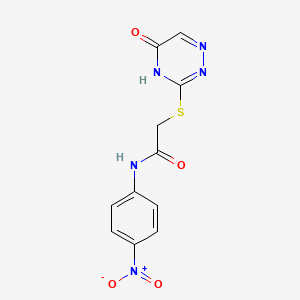

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a chemical compound with the linear formula C7 H7 B N2 O2 . It is a solid substance with a molecular weight of 161.96 . The IUPAC name for this compound is pyrazolo[1,5-a]pyridin-7-ylboronic acid .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridin-5-ylboronic acid or its derivatives is a topic of ongoing research . The exact methods can vary depending on the specific derivative being synthesized. For instance, one study investigated the catalytic activity of AC-SO3H for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is characterized by a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H .Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-A]pyridin-5-ylboronic acid are complex and can vary depending on the specific conditions and reactants . For example, one study reported the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the synthesis of a derivative .Physical And Chemical Properties Analysis

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a solid substance with a molecular weight of 161.96 . The compound’s physical form is solid, and it has a dark grey crystalline appearance .科学研究应用

Fluorescent Probes and Sensors

Pyrazolo[1,5-A]pyridin-5-ylboronic acid (PPBA) and its derivatives have gained attention as fluorescent molecules. Researchers have explored their use as chemosensors for detecting specific ions or molecules within biological systems. The tunable photophysical properties of PPBA allow for precise sensing and imaging applications .

Energetic Ionic Compounds

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium, derived from PPBA, has been developed. These energetic ionic compounds exhibit good detonation performances and low sensitivities. Their potential applications include propellants and explosives .

Antitumor Agents

PPBA derivatives have shown promise as antitumor agents. They target kinases such as B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K-γ, FLT-3, C-Met, STING, and TRPC. These compounds may play a role in cancer therapy and drug development .

AMPK Kinase Inhibitors

A reproducible and scalable laboratory method has been proposed for synthesizing pyrazolo[1,5-A]pyrimidine derivatives. These compounds can potentially inhibit the AMP-activated protein kinase (AMPK), which is involved in cellular energy regulation. Such inhibitors may have applications in metabolic disorders and cancer treatment .

Structure–Activity Relationship Studies

Approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amines have been synthesized, and their structure–activity relationships (SARs) studied. These compounds could serve as leads for drug discovery, particularly in the field of kinase inhibitors .

Organic Materials and Light-Emitting Devices

PPBA-based compounds exhibit solid-state emission intensities, making them potential candidates for organic light-emitting devices (OLEDs). Their electronic structure and photophysical properties contribute to their suitability for optoelectronic applications .

作用机制

Target of Action

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .

Mode of Action

The mode of action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily through its interaction with its targets in the cell. The compound’s photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the cell’s optical properties, which can be used for various applications.

Biochemical Pathways

The biochemical pathways affected by Pyrazolo[1,5-A]pyridin-5-ylboronic acid are primarily related to its optical properties. The compound’s interaction with its targets can affect the absorption and emission behaviors of the cell, which can influence various intracellular processes . .

Result of Action

The result of the action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily observed in its optical applications. The compound’s interaction with its targets can lead to changes in the cell’s optical properties, which can be used for studying the dynamics of intracellular processes and the progress of organic materials .

安全和危害

As with any chemical compound, handling Pyrazolo[1,5-A]pyridin-5-ylboronic acid requires appropriate safety precautions. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of this compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

未来方向

The future directions for research on Pyrazolo[1,5-A]pyridin-5-ylboronic acid and its derivatives are promising. The compound’s potential applications in various fields, including materials science and biological interactions, are being explored . For instance, one study highlighted the potential of pyrazolo[1,5-A]pyrimidines, a related family of compounds, for optical applications . Another study identified a derivative of Pyrazolo[1,5-A]pyridin-5-ylboronic acid as a novel starting point for further development of anticancer agents that target tubulin .

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-5-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQVVOKEUDGBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=NN2C=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridin-5-ylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

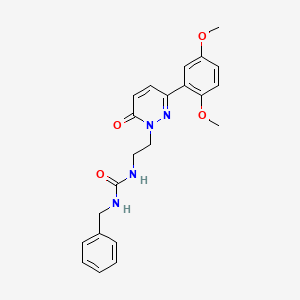

![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)

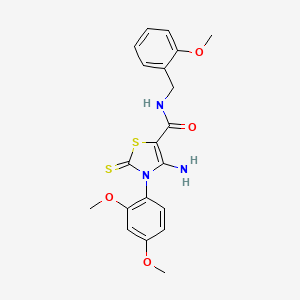

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)

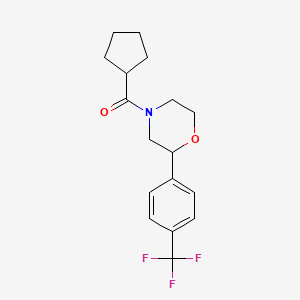

![2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2560651.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)

![2,4-Imidazolidinedione, 5-[(7-chloro-1H-indol-3-yl)methyl]-](/img/structure/B2560655.png)

![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)

![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2560662.png)

![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)

![N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)